Ethyl 4-amino-6-bromoquinoline-3-carboxylate
Description
Ethyl 4-amino-6-bromoquinoline-3-carboxylate is a brominated quinoline derivative featuring an amino group at the 4-position and an ester moiety at the 3-position.
Properties
IUPAC Name |
ethyl 4-amino-6-bromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPBELPQWPPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673693 | |
| Record name | Ethyl 4-amino-6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215605-17-6 | |
| Record name | Ethyl 4-amino-6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions One common method includes the bromination of 4-aminoquinoline-3-carboxylic acid using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination, esterification, and amination steps can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming ethyl 4-aminoquinoline-3-carboxylate.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl 4-aminoquinoline-3-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-6-bromoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of anticancer drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues with Halogen/Substituent Variations
The table below compares key features of Ethyl 4-amino-6-bromoquinoline-3-carboxylate with structurally related compounds:
Biological Activity
Ethyl 4-amino-6-bromoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₈BrN₃O₂
- Molecular Weight : Approximately 295.13 g/mol
- Functional Groups : Amino group at the 4-position, bromine atom at the 6-position, and a carboxylate ester at the 3-position.
These features contribute to its unique reactivity and biological properties, making it a subject of various pharmacological studies.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent:
- Mechanism of Action : The compound's structure allows it to interact with bacterial enzymes or DNA, potentially inhibiting their function.
- Case Study : In vitro studies have shown that similar quinoline derivatives possess inhibitory effects against a range of bacteria and fungi. For instance, derivatives with halogen substitutions have demonstrated enhanced activity due to increased lipophilicity and reactivity with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : A study evaluated several quinoline derivatives against cancer cell lines such as H-460 (lung cancer), HT-29 (colorectal cancer), and HepG2 (liver cancer). Compounds similar to this compound showed IC50 values ranging from 0.03 to 4.74 μM, indicating significant antiproliferative activity .
| Compound | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 0.03 | H-460 |
| Compound B (similar structure) | 0.55 | HT-29 |
| Compound C (similar structure) | 0.33 | HepG2 |
These findings suggest that the presence of both amino and bromo groups in the quinoline structure enhances biological activity, potentially leading to the development of new anticancer agents.
Antiviral Activity
The antiviral properties of quinoline derivatives have also been a focus of research:
- HIV Integrase Inhibition : Quinoline derivatives have been studied as inhibitors of HIV integrase, a crucial enzyme in the viral replication cycle. Modifications similar to those found in this compound have shown promise in preliminary studies .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Evidence/Findings |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; mechanism involves enzyme inhibition. |
| Anticancer | Significant antiproliferative effects on multiple cancer cell lines; IC50 values indicate potency. |
| Antiviral | Potential as an HIV integrase inhibitor; ongoing research required for validation. |
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for Ethyl 4-amino-6-bromoquinoline-3-carboxylate?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the quinoline core. A common approach involves:
Bromination : Introduce bromine at the 6-position using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions .
Amination : Introduce the 4-amino group via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) .
Esterification : The 3-carboxylate group is typically installed via esterification of the corresponding carboxylic acid using ethanol under acidic conditions.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and ethyl ester signals (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .
- ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and quinoline carbons.
- X-ray Crystallography : Resolve molecular conformation and validate substituent positions. Use SHELXL for refinement, ensuring R-factors < 5% .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 323.2).
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize errors. Ensure completeness > 95% .
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters. Address twinning or disorder by partitioning the model or using the TWIN/BASF commands .
- Validation : Cross-check with hydrogen-bonding networks (e.g., O–H···N interactions in quinoline derivatives) and compare bond lengths (C–Br: ~1.89 Å; C–N: ~1.34 Å) to literature values .
Q. What strategies optimize bioactivity through structural modifications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| 6-Bromo | Replace with Cl or CF₃ | Alters hydrophobicity and target binding . |
| 4-Amino | Acylate or alkylate | Enhances solubility or enzyme inhibition . |
- Synthetic Workflow :
Synthesize analogs via Suzuki-Miyaura coupling (6-position) or reductive amination (4-position).
Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
Q. How do computational methods predict reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 6-bromo group’s σ* orbital may favor SNAr reactions .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA gyrase). Focus on hydrogen bonds between the 4-amino group and Asp73/Glu50 residues .
Q. How to address instability of the bromo substituent during synthesis?
- Methodological Answer :
- Reaction Conditions : Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to prevent debromination.
- Alternative Reagents : Replace NBS with CuBr₂ in DMF for regioselective bromination .
- Validation : Confirm retention of bromine via XPS or elemental analysis post-synthesis.
Data Contradiction Analysis
Q. Conflicting bioactivity How to identify experimental errors?
- Methodological Answer :
- Control Experiments : Repeat assays with a reference compound (e.g., ciprofloxacin for antimicrobial tests).
- Purity Verification : Use HPLC-MS to confirm compound integrity (≥98% purity).
- Statistical Analysis : Apply Student’s t-test or ANOVA to assess significance (p < 0.05) and rule out outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
